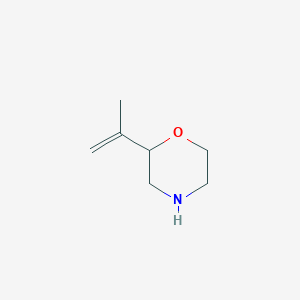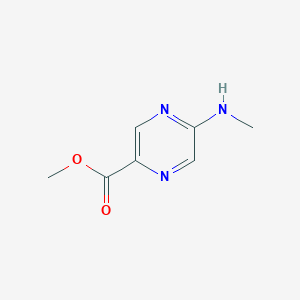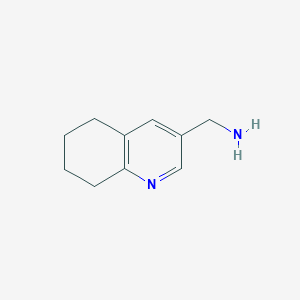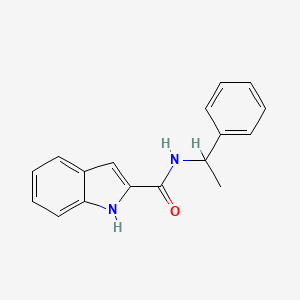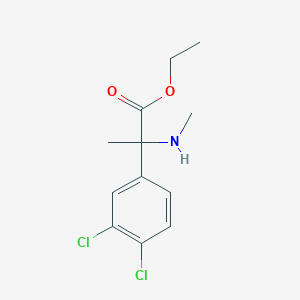
Ethyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate, or Diclofensine, is a synthetic organic compound. Its chemical structure consists of an ethyl ester group, a dichlorophenyl ring, and a methylamino group attached to a propanoate backbone. Diclofensine has been investigated for its potential pharmacological effects, particularly as an analgesic and antidepressant.
Méthodes De Préparation
2.1 Synthetic Routes: Several synthetic routes exist for Diclofensine, but one common method involves the following steps:
Acylation: Ethyl 3,4-dichlorophenylacetate reacts with methylamine to form the corresponding amide.
Esterification: The amide is then esterified with ethanol to yield Ethyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate.
2.2 Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions. specific details regarding industrial-scale production are proprietary and may not be publicly available.
Analyse Des Réactions Chimiques
Diclofensine undergoes various chemical reactions:
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl ring.
Oxidation: Oxidation of the methylamino group may lead to the corresponding N-oxide.
Common reagents and conditions include reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., sodium methoxide), and oxidizing agents (e.g., hydrogen peroxide).
Major products formed from these reactions include the alcohol, N-substituted derivatives, and the N-oxide.
Applications De Recherche Scientifique
Diclofensine has been studied for its potential in various fields:
Analgesia: Researchers have explored its analgesic properties, although it is not widely used clinically.
Antidepressant: Some studies suggest antidepressant effects, possibly related to its modulation of neurotransmitter systems.
Neuroprotection: Diclofensine’s neuroprotective properties have been investigated in animal models.
Drug Development: It serves as a lead compound for designing novel drugs targeting pain and mood disorders.
Mécanisme D'action
The exact mechanism of Diclofensine’s effects remains incompletely understood. it likely involves interactions with monoamine transporters (such as serotonin and dopamine transporters) and modulation of neurotransmitter release.
Comparaison Avec Des Composés Similaires
Diclofensine stands out due to its unique combination of structural features (dichlorophenyl ring, methylamino group, and ester functionality). Similar compounds include fluoxetine (an antidepressant) and cocaine (a psychostimulant), but Diclofensine’s distinct profile sets it apart.
Propriétés
Formule moléculaire |
C12H15Cl2NO2 |
|---|---|
Poids moléculaire |
276.16 g/mol |
Nom IUPAC |
ethyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate |
InChI |
InChI=1S/C12H15Cl2NO2/c1-4-17-11(16)12(2,15-3)8-5-6-9(13)10(14)7-8/h5-7,15H,4H2,1-3H3 |
Clé InChI |
OGUBEQBFGQQADC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C1=CC(=C(C=C1)Cl)Cl)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile](/img/structure/B13580569.png)



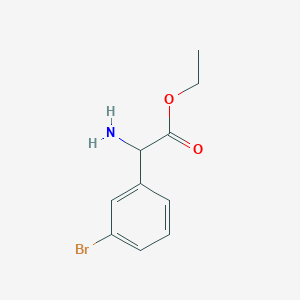
![7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline](/img/structure/B13580596.png)
